N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
CAS No.: 1223981-24-5
Cat. No.: VC7743131
Molecular Formula: C25H25BrN4O3
Molecular Weight: 509.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223981-24-5 |
|---|---|
| Molecular Formula | C25H25BrN4O3 |
| Molecular Weight | 509.404 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C25H25BrN4O3/c1-3-4-13-33-20-8-5-18(6-9-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-7-10-21(26)17(2)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31) |
| Standard InChI Key | UCXHGBSZZDCNAJ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Br)C |
Introduction
2. Synthesis of the Compound
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves multi-step organic reactions. Below are the key steps:
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Formation of the Brominated Intermediate:
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Bromination of a methylphenyl precursor to yield 4-bromo-3-methylphenyl derivatives.
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Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
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Cyclization reactions involving pyrazole derivatives and suitable diketones or precursors under acidic or basic conditions.
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Coupling with Butoxyphenyl Group:
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A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is often employed to attach the butoxyphenyl moiety.
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Amide Bond Formation:
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The final step involves amidation using acetic acid derivatives or acetyl chloride in the presence of a base like triethylamine.
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3. Applications in Scientific Research
This compound has gained attention due to its diverse applications in chemistry, biology, and pharmacology:
Chemistry
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Synthetic Intermediate: Its functional groups make it a versatile intermediate for synthesizing more complex molecules.
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Reactivity Studies: The bromine atom and acetamide group allow for further substitution and modification reactions.
Biology
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Enzyme Inhibition: Potential inhibitor for enzymes due to its heterocyclic structure.
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Receptor Binding Studies: Likely interacts with specific receptors, influencing cellular pathways.
Medicine
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Drug Development: Investigated as a lead compound for designing drugs targeting cancer or inflammatory pathways.
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Antimicrobial Activity: Its structural features suggest potential antimicrobial properties.
4. Biological Activity and Mechanism of Action
The biological activity of this compound stems from its ability to interact with molecular targets such as enzymes and receptors:
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Enzyme Inhibition:
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The pyrazolo[1,5-a]pyrazinone core may inhibit enzymes like kinases or oxidoreductases by binding to their active sites.
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Receptor Modulation:
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Likely binds to G-protein-coupled receptors (GPCRs) or nuclear receptors due to its aromatic and heterocyclic structure.
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Anticancer Potential:
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Its structure suggests possible antiproliferative effects by interfering with signaling pathways involved in cell growth and apoptosis.
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5. Comparative Analysis with Related Compounds
| Compound Name | Structural Difference | Applications |
|---|---|---|
| N-(4-chlorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Substitutes bromine with chlorine | Reduced reactivity; similar applications |
| N-(4-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Substitutes bromine with fluorine | Increased lipophilicity |
| N-(3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Lacks halogen substituent on the phenyl ring | Lower reactivity |
6. Experimental Characterization
The compound can be characterized using standard analytical techniques:
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Spectroscopy:
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NMR: Proton (^1H) and carbon (^13C) NMR confirm structural details.
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IR: Identifies functional groups like amides (C=O stretch ~1650 cm⁻¹).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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X-Ray Crystallography:
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Provides detailed insights into the three-dimensional arrangement of atoms.
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7. Future Directions in Research
Potential areas for further investigation include:
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Optimization of synthetic routes for higher yield and purity.
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Detailed pharmacokinetic studies to assess bioavailability.
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Exploration of its role as a scaffold for designing new therapeutic agents.
This compound represents a promising candidate in medicinal chemistry due to its unique structure and potential biological activities.
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